(R)-2-Trifluoromethylpiperidine sulfonamide
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Overview
Description
®-2-Trifluoromethylpiperidine sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a piperidine ring with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Trifluoromethylpiperidine sulfonamide typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base. One common method is the reaction of ®-2-Trifluoromethylpiperidine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of ®-2-Trifluoromethylpiperidine sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-2-Trifluoromethylpiperidine sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Trifluoromethylpiperidine sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets, making it a valuable tool in drug discovery and development.
Medicine
In medicine, ®-2-Trifluoromethylpiperidine sulfonamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Trifluoromethylpiperidine sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent inhibition of the target enzyme or receptor. This inhibition can disrupt key biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease.
Uniqueness
®-2-Trifluoromethylpiperidine sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C6H11F3N2O2S |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R)-2-(trifluoromethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-3-1-2-4-11(5)14(10,12)13/h5H,1-4H2,(H2,10,12,13)/t5-/m1/s1 |
InChI Key |
OJHQRJFZBIFGDY-RXMQYKEDSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(F)(F)F)S(=O)(=O)N |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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